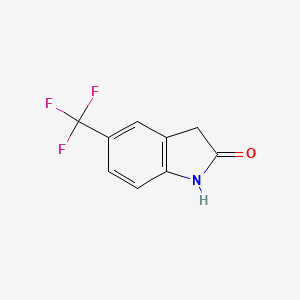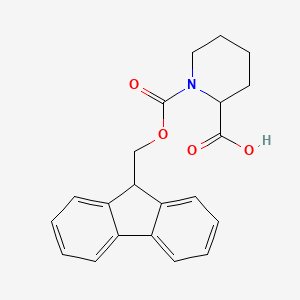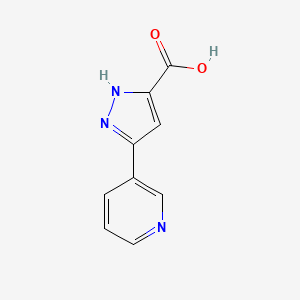
5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 . It’s often used in scientific research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2/c1-9-4-6-12(7-5-9)11-3-2-10(8-13)14-11/h2-3,8-9H,4-7H2,1H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, this compound has a molecular weight of 193.25 . Unfortunately, other physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Antitumor Activity
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde, a compound structurally similar to the specified chemical, has been explored for its potential in designing antitumor agents. Derivatives of this compound, synthesized through reactions with various other compounds, showed significant antitumor activity. Specifically, one derivative demonstrated superior effectiveness compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin, suggesting the therapeutic potential of furan-2-carbaldehyde derivatives in cancer treatment (Matiichuk et al., 2020).
Neuroprotective Activities
Research on Gastrodia elata, a plant known for its medicinal properties, led to the discovery of compounds including furan-2-carbaldehyde derivatives with potential neuroprotective activities. These compounds showed promising results against MPP+- and H2O2-induced PC12 cell damage, a model for studying neuroprotection. Among these, a particular derivative was highlighted for its potent neuroprotective capabilities, suggesting its potential in developing treatments for oxidative stress-induced toxicity and neurodegenerative diseases (Li et al., 2016).
Synthetic Applications
Furan-2-carbaldehydes have been utilized as C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones through a ligand-free photocatalytic C–C bond cleavage process. This method emphasizes the role of furan-2-carbaldehydes as efficient and green chemical inputs for synthesizing compounds with potential biological activities, avoiding the need for protective groups in the synthesis process. The catalytic activity and the innovative use of these compounds in green chemistry underscore their versatility and potential in various synthetic pathways (Yu et al., 2018).
Thermodynamic Properties
The study of thermodynamic properties of furan-2-carbaldehyde derivatives provides insights into their physical and chemical behaviors, crucial for optimizing synthesis, purification, and application processes. Determination of properties like standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of these compounds contributes to a deeper understanding of their stability and reactivity, facilitating their application in various scientific and industrial fields (Dibrivnyi et al., 2015).
Propriétés
IUPAC Name |
5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-6-12(7-5-9)11-3-2-10(8-13)14-11/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQILMBASKZCFER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390277 |
Source


|
| Record name | 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783181 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde | |
CAS RN |
842973-89-1 |
Source


|
| Record name | 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)
![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)
![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)
![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)


![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)

